N-(2-acetylphenyl)methanesulfonamide

Description

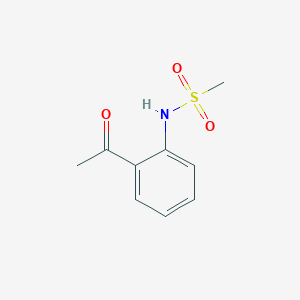

Structure

3D Structure

Properties

IUPAC Name |

N-(2-acetylphenyl)methanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3S/c1-7(11)8-5-3-4-6-9(8)10-14(2,12)13/h3-6,10H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBGKSJBYJPWYPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC=C1NS(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Derivatization Strategies for N 2 Acetylphenyl Methanesulfonamide

Primary Synthetic Pathways for N-(2-acetylphenyl)methanesulfonamide

The synthesis of this compound is primarily achieved through the sulfonylation of an appropriate aniline (B41778) precursor. This approach allows for the regioselective introduction of the methanesulfonyl group onto the aromatic ring system.

Regioselective Sulfonylation of 2-Aminoacetophenone (B1585202) Precursors

The most direct and widely employed method for the synthesis of this compound involves the reaction of 2-aminoacetophenone with methanesulfonyl chloride. This reaction is a classic example of nucleophilic substitution at a sulfonyl center, where the amino group of 2-aminoacetophenone acts as the nucleophile, attacking the electrophilic sulfur atom of methanesulfonyl chloride. The regioselectivity of this reaction is inherently controlled by the starting material, as the amino group is at the 2-position of the acetophenone, leading exclusively to the N-(2-acetylphenyl) derivative.

A general reaction scheme for this synthesis is as follows:

Advanced Chemical Transformations and Functionalization of this compound

Synthesis of Conjugates and Hybrid Molecules Incorporating the this compound Scaffold

The molecular architecture of this compound features two primary functional groups amenable to derivatization for the synthesis of conjugates and hybrid molecules: the acetyl group and the sulfonamide moiety. These reactive sites offer opportunities to link the core scaffold to other pharmacophores or functional moieties, potentially modulating its biological activity or physicochemical properties.

The molecular hybridization approach, which combines two or more pharmacophoric units into a single molecule, is a widely used strategy in drug discovery to address multiple biological targets. dergipark.org.tr Sulfonamide-containing hybrids have been extensively explored due to their diverse pharmacological activities. nih.gov

Strategies for Derivatization:

Modification of the Acetyl Group: The ketone of the acetyl group can serve as a handle for various chemical transformations. For instance, it can undergo condensation reactions with amines or hydrazines to form imines or hydrazones, respectively. This approach allows for the introduction of a wide range of substituents. Another strategy involves the α-halogenation of the acetyl group followed by nucleophilic substitution to introduce different functionalities.

Derivatization of the Sulfonamide Nitrogen: The hydrogen atom on the sulfonamide nitrogen is acidic and can be deprotonated with a suitable base. The resulting anion can then act as a nucleophile to react with various electrophiles, such as alkyl halides or acyl chlorides, leading to N-substituted derivatives.

Examples of Potential Conjugates and Hybrid Molecules:

The following table outlines hypothetical hybrid molecules that could be synthesized from this compound, based on common synthetic strategies for analogous compounds.

| Hybrid Moiety | Potential Synthetic Strategy | Rationale for Hybridization |

| Benzothiazole | Condensation of a hydrazine-derivatized this compound with a 2-aminothiophenol. | Benzothiazole and sulfonamide scaffolds are known to possess a wide range of biological activities. dergipark.org.tr |

| Pleuromutilin (B8085454) | Esterification or amidation coupling between a carboxylated pleuromutilin derivative and a functionalized this compound. | To potentially enhance the antibacterial activity by combining two different pharmacophores. nih.gov |

| Pyrazole (B372694) | Cyclocondensation reaction of a 1,3-dicarbonyl derivative of this compound with hydrazine. | Pyrazole-containing sulfonamides have been investigated for various therapeutic applications. nih.gov |

Considerations for Scalable Synthesis and Process Development

The transition from laboratory-scale synthesis to large-scale industrial production requires careful consideration of several factors to ensure an efficient, cost-effective, and safe process. While specific process development data for this compound is not publicly available, general principles for the scalable synthesis of sulfonamides can be applied.

The most common method for synthesizing sulfonamides involves the reaction of a sulfonyl chloride with an amine in the presence of a base. ijarsct.co.in The scalability of this process for this compound would depend on the availability and cost of the starting materials, 2-aminoacetophenone and methanesulfonyl chloride.

Key Considerations for Scalable Synthesis:

Reagent and Solvent Selection: The choice of reagents and solvents is critical. For large-scale synthesis, inexpensive, readily available, and environmentally benign reagents and solvents are preferred. The use of hazardous reagents should be minimized or replaced with safer alternatives.

Process Optimization: Reaction parameters such as temperature, pressure, reaction time, and stoichiometry need to be optimized to maximize yield and minimize the formation of impurities. The development of robust analytical methods to monitor the reaction progress and product purity is essential.

Work-up and Purification: The work-up procedure should be simple and efficient, minimizing the use of large volumes of solvents. Crystallization is often the preferred method for purification on a large scale as it can provide a high-purity product in a single step.

Safety and Environmental Impact: A thorough hazard assessment of all reagents, intermediates, and products is necessary to ensure the safety of the process. The environmental impact of the process, including waste generation and disposal, should also be carefully considered.

The development of a scalable synthesis for this compound would likely involve a multi-step process including the formation of the sulfonamide bond followed by appropriate work-up and purification steps. The optimization of each of these steps would be crucial for the successful and economical production of the compound on a large scale.

Advanced Structural Characterization and Spectroscopic Elucidation of N 2 Acetylphenyl Methanesulfonamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy serves as a powerful tool for the definitive structural assignment of N-(2-acetylphenyl)methanesulfonamide, providing detailed information about the chemical environment of each proton and carbon atom.

Detailed ¹H and ¹³C NMR Chemical Shift Assignments and Anisotropy Effects

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons, the acetyl group, and the methanesulfonamide (B31651) moiety. The aromatic region typically displays complex splitting patterns due to the ortho-substitution on the phenyl ring. The proton ortho to the acetyl group is expected to be deshielded due to the electron-withdrawing nature of the carbonyl group, thus appearing at a lower field. Anisotropy effects from the aromatic ring and the carbonyl group can influence the chemical shifts of nearby protons.

The ¹³C NMR spectrum provides further confirmation of the molecular structure, with characteristic signals for the carbonyl carbon of the acetyl group, the aromatic carbons, and the methyl carbon of the methanesulfonamide group. The chemical shifts are influenced by the electronic effects of the substituents on the aromatic ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Acetyl CH₃ | ~2.6 | ~29 |

| Methanesulfonyl CH₃ | ~3.0 | ~40 |

| Aromatic CH (ortho to NH) | ~7.2-7.4 | ~120-125 |

| Aromatic CH (meta to NH) | ~7.5-7.7 | ~130-135 |

| Aromatic CH (para to NH) | ~7.1-7.3 | ~125-130 |

| Aromatic CH (ortho to Acetyl) | ~7.8-8.0 | ~130-135 |

| Aromatic C (ipso to NH) | - | ~138-142 |

| Aromatic C (ipso to Acetyl) | - | ~135-139 |

| Carbonyl C=O | - | ~198-202 |

Note: These are predicted values based on analogous compounds and general principles of NMR spectroscopy. Actual experimental values may vary.

Application of 2D NMR Techniques for Connectivity and Conformational Analysis

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are instrumental in unequivocally assigning the proton and carbon signals and determining the connectivity within the molecule.

COSY: A ¹H-¹H COSY spectrum would reveal the coupling relationships between adjacent aromatic protons, aiding in the assignment of the complex multiplets in the aromatic region.

HSQC: An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the protonated aromatic carbons.

HMBC: An HMBC spectrum shows correlations between protons and carbons over two to three bonds. This is particularly useful for identifying the quaternary carbons, such as the ipso-carbons of the aromatic ring and the carbonyl carbon, by observing their correlations with nearby protons. For instance, correlations between the acetyl protons and the carbonyl carbon, as well as with the ortho-aromatic carbon, would be expected.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy provides valuable information about the functional groups present in this compound and can offer insights into its conformational properties.

Analysis of Characteristic Absorption Bands for Key Functional Groups

The infrared (IR) and Raman spectra of this compound are expected to show characteristic absorption bands for the N-H, C=O, S=O, and C-N functional groups. A study of various N-(substituted phenyl)-methanesulfonamides showed that the N-H stretching vibrations typically absorb in the range of 3232–3298 cm⁻¹. The asymmetric and symmetric stretching vibrations of the SO₂ group are expected to appear as strong absorptions around 1317–1331 cm⁻¹ and 1139–1157 cm⁻¹, respectively. The S-N stretching vibrations are observed in the range of 833–926 cm⁻¹ znaturforsch.com. The carbonyl (C=O) stretching vibration of the acetyl group will give rise to a strong absorption band, typically in the region of 1680-1700 cm⁻¹.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| N-H | Stretching | 3230 - 3300 |

| C=O (Acetyl) | Stretching | 1680 - 1700 |

| S=O (Sulfonamide) | Asymmetric Stretching | 1315 - 1335 |

| S=O (Sulfonamide) | Symmetric Stretching | 1135 - 1160 |

| S-N | Stretching | 830 - 930 |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C-H (Aliphatic) | Stretching | 2850 - 3000 |

Note: These are predicted values based on data from similar compounds. The actual peak positions can be influenced by the specific crystalline form and intermolecular interactions.

Probing Conformational Isomerism through Vibrational Signatures

The presence of multiple strong bands in the vibrational spectra of related compounds can sometimes be attributed to the existence of different conformers in the solid state americanpharmaceuticalreview.com. The rotational freedom around the C-N and N-S bonds can lead to different spatial arrangements of the functional groups. These conformational differences can result in distinct vibrational signatures, particularly in the fingerprint region of the IR and Raman spectra (below 1500 cm⁻¹). Analysis of these spectral regions can therefore provide insights into the conformational preferences of this compound.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a crucial technique for confirming the molecular weight of this compound and for obtaining structural information through the analysis of its fragmentation patterns. The nominal molecular weight of this compound (C₉H₁₁NO₃S) is approximately 213.26 g/mol nih.gov.

Under electron ionization (EI) or electrospray ionization (ESI), the molecule is expected to undergo characteristic fragmentation. Common fragmentation pathways for sulfonamides include the cleavage of the S-N bond and the S-C bond. The loss of the methanesulfonyl group (•SO₂CH₃, 79 Da) or the entire methanesulfonamide group would lead to significant fragment ions. The acetyl group can also undergo fragmentation, for instance, through the loss of a methyl radical (•CH₃, 15 Da) or a ketene (B1206846) molecule (CH₂=C=O, 42 Da).

Table 3: Predicted Key Mass Spectral Fragments for this compound

| Fragment Ion | Proposed Structure | Predicted m/z |

| [M]⁺• | Molecular Ion | 213 |

| [M - CH₃]⁺ | Loss of acetyl methyl | 198 |

| [M - CH₂CO]⁺• | Loss of ketene | 171 |

| [M - SO₂CH₃]⁺ | Cleavage of N-S bond | 134 |

| [C₆H₄NH₂CO CH₃]⁺• | Rearrangement and cleavage | 135 |

| [CH₃SO₂]⁺ | Methanesulfonyl cation | 79 |

Note: The relative intensities of these fragments will depend on the ionization method and energy.

X-ray Crystallography for Solid-State Molecular Conformation and Crystal Packing Analysis

While a dedicated single-crystal X-ray diffraction study for this compound is not prominently available in surveyed crystallographic databases, a comprehensive understanding of its solid-state molecular conformation and crystal packing can be reliably inferred from the analysis of closely related structural analogs. The key structural features are dominated by the interplay of the ortho-acetyl group and the methanesulfonamide moiety, leading to specific intramolecular interactions and supramolecular assemblies.

Molecular Conformation:

The molecular conformation of this compound is largely dictated by a strong intramolecular hydrogen bond. This interaction occurs between the hydrogen atom of the sulfonamide (N-H) and the carbonyl oxygen atom of the acetyl group (C=O). This bonding is a recurrent and stabilizing feature in related ortho-substituted structures, such as N-(2-acetylphenyl)acetamide and N-(2-acetylphenyl)benzenesulfonamide. nih.govresearchgate.net This interaction results in the formation of a stable six-membered pseudo-ring, described by the graph-set motif S(6). nih.gov

The formation of this intramolecular hydrogen bond imposes significant conformational rigidity, leading to a nearly planar arrangement of the N-H-C-C-C-O segment. researchgate.net Analysis of the analogous compound N-(2-acetylphenyl)benzenesulfonamide reveals a distorted tetrahedral geometry around the sulfur atom. nih.gov A similar geometry is expected for the target compound. The orientation of the phenyl and methanesulfonyl groups is not coplanar. In the case of N-(2-acetylphenyl)benzenesulfonamide, the dihedral angle between the two aromatic rings is 81.5(1)°. nih.gov For this compound, a significant torsion angle between the acetylphenyl group and the S-N bond is anticipated, similar to related methanesulfonanilides where the methanesulfonyl group and the amide hydrogen lie on opposite sides of the phenyl ring plane. researchgate.net

Crystal Packing:

The crystal packing, or the arrangement of molecules in the crystal lattice, is governed by a combination of intermolecular forces. While the strong intramolecular N-H···O hydrogen bond satisfies a primary hydrogen bond donor and acceptor, weaker intermolecular interactions are expected to direct the supramolecular assembly.

Based on structural analogs, the crystal packing of this compound is likely to be stabilized by weak C-H···O intermolecular hydrogen bonds. nih.gov These interactions can involve the aromatic or methyl hydrogens and the sulfonyl or carbonyl oxygen atoms, linking adjacent molecules into chains or more complex three-dimensional networks. For instance, in the crystal structure of N-(2-acetylphenyl)benzenesulfonamide, molecules are linked by weak C-H···O and C-H···π interactions. nih.gov Similarly, other methanesulfonamides are known to form centrosymmetric dimers through N-H···O(sulfonyl) hydrogen bonds, a motif that could potentially be observed if the intramolecular hydrogen bond is not the exclusive interaction for the N-H group. researchgate.net

The table below summarizes crystallographic data from closely related compounds, providing context for the expected structural parameters of this compound.

| Parameter | N-(2-acetylphenyl)benzenesulfonamide nih.gov | N-(2-Methylphenyl)methanesulfonamide researchgate.net |

|---|---|---|

| Formula | C₁₄H₁₃NO₃S | C₈H₁₁NO₂S |

| Crystal System | Triclinic | Triclinic |

| Space Group | P-1 | P-1 |

| a (Å) | 7.9909 (3) | - |

| b (Å) | 8.6860 (4) | - |

| c (Å) | 10.0701 (4) | - |

| α (°) | 88.016 (2) | - |

| β (°) | 68.673 (3) | - |

| γ (°) | 83.424 (2) | - |

| Volume (ų) | 646.79 (5) | - |

| Key Interactions | Intramolecular N-H···O; Intermolecular C-H···O, C-H···π | Intermolecular N-H···O(sulfonyl) dimers |

| Interaction Type | Description | Observed in Analog | Graph-Set Motif |

|---|---|---|---|

| Intramolecular H-Bond | N-H···O=C (amide to acetyl) | N-(2-acetylphenyl)benzenesulfonamide nih.gov | S(6) |

| Intermolecular H-Bond | C-H···O (aromatic to sulfonyl) | N-(2-acetylphenyl)benzenesulfonamide nih.gov | R²₂(14) |

| Intermolecular H-Bond | N-H···O=S (amide to sulfonyl) | N-(2-Methylphenyl)methanesulfonamide researchgate.net | - |

| Intermolecular Interaction | C-H···π | N-(2-acetylphenyl)benzenesulfonamide nih.gov | - |

Chiroptical Spectroscopy for Enantiomeric Characterization (if applicable to chiral derivatives)

Chiroptical spectroscopy techniques, such as circular dichroism (CD) and optical rotatory dispersion (ORD), are instrumental for the characterization of chiral molecules. These methods measure the differential interaction of a substance with left- and right-circularly polarized light, providing information about the absolute configuration and enantiomeric purity of a sample.

The parent compound, this compound, is achiral. It does not possess any stereogenic centers and its molecular structure is superimposable on its mirror image. Consequently, it does not exhibit optical activity, and chiroptical spectroscopy is not applicable for its characterization.

A review of the scientific literature did not yield information regarding the synthesis or analysis of chiral derivatives of this compound. Should chiral derivatives be synthesized in the future, for example, by introducing a stereocenter into the acetyl or methanesulfonyl groups or through atropisomerism by introducing bulky substituents that restrict bond rotation, chiroptical spectroscopy would then become a critical tool for their stereochemical elucidation.

Computational Chemistry and Theoretical Investigations of N 2 Acetylphenyl Methanesulfonamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level.

Density Functional Theory (DFT) Studies on Optimized Molecular Geometries and Electronic Structures

No specific studies detailing the optimized molecular geometry and electronic structure of N-(2-acetylphenyl)methanesulfonamide using Density Functional Theory (DFT) were identified in the available literature. Such studies would typically provide precise information on bond lengths, bond angles, and dihedral angles, offering a three-dimensional representation of the molecule's most stable conformation. Furthermore, analysis of the electronic structure would reveal details about the distribution of electrons within the molecule.

Frontier Molecular Orbital (FMO) Analysis and Energy Gaps

A Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's chemical reactivity and kinetic stability. The energy difference between the HOMO and LUMO, known as the energy gap, is a key indicator of molecular stability. researchgate.netwikipedia.org For this compound, specific values for HOMO, LUMO, and the corresponding energy gap from computational studies are not documented in the reviewed literature.

Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.netwalisongo.ac.id The MEP map illustrates regions of positive and negative electrostatic potential on the electron density surface. However, specific MEP maps and detailed charge distribution analyses for this compound have not been published.

Calculation of Global Chemical Reactivity Descriptors

Global chemical reactivity descriptors, such as hardness, softness, and electrophilicity index, are derived from the energies of the frontier molecular orbitals. researchgate.netresearchgate.net These descriptors provide a quantitative measure of a molecule's reactivity. The calculation of these parameters for this compound has not been reported in the surveyed scientific literature.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide insights into the dynamic behavior of molecules over time, offering a view of their conformational flexibility and stability in different environments.

Investigation of Conformational Flexibility and Dynamic Stability in Various Environments

There is a lack of published research on the use of Molecular Dynamics (MD) simulations to investigate the conformational flexibility and dynamic stability of this compound. Such simulations would be instrumental in understanding how the molecule behaves in different solvents or in the presence of biological macromolecules, providing a dynamic perspective on its interactions and stability.

Analysis of Solvation Effects and Intermolecular Interactions

A thorough analysis of solvation effects would involve quantum chemical calculations to understand how this compound interacts with various solvents. This would typically include the calculation of solvation free energies and the examination of solute-solvent hydrogen bonding. Similarly, a detailed study of its intermolecular interactions would require computational methods to identify and quantify non-covalent interactions such as hydrogen bonds, van der Waals forces, and π-π stacking that govern its solid-state structure and properties.

Currently, there are no published studies that provide these specific computational results for this compound. While theoretical studies on intermolecular interactions in other sulfonamide derivatives exist, applying these findings would violate the directive to focus solely on the specified compound. nih.gov

Advanced Intermolecular Interaction Analyses

Hirshfeld Surface and Energy Framework Analyses for Non-Covalent Interactions

Energy framework analysis complements Hirshfeld surfaces by calculating the interaction energies between molecules in the crystal, visualizing the topology of these interactions, and highlighting the dominant forces (electrostatic, dispersion, etc.) in the crystal packing.

No crystallographic or computational studies detailing the Hirshfeld surface or energy frameworks for this compound have been found in the scientific literature. Such analyses have been performed on other methanesulfonamide (B31651) derivatives, illustrating the methodology but providing no data on the target compound. nih.govresearchgate.net

Non-Linear Optical (NLO) Properties

The investigation of non-linear optical (NLO) properties involves calculating molecular polarizability (α) and hyperpolarizability (β) to predict a material's potential for applications in optoelectronics. These calculations are highly dependent on the molecule's specific electronic structure. Research into the NLO properties of various sulfonamide derivatives has been conducted, suggesting that this class of compounds can exhibit interesting NLO behavior. nih.govnih.govbohrium.com However, a specific theoretical or experimental study on the NLO properties of this compound is absent from the literature.

Virtual Screening and Ligand-Based Drug Design Support for this compound Analogs

Virtual screening and ligand-based drug design are computational techniques used in drug discovery. These methods could potentially utilize the this compound scaffold to identify new bioactive molecules. A ligand-based approach would involve using the known structural features of this compound to search for other molecules with similar properties that might bind to a specific biological target.

While the sulfonamide scaffold is prevalent in medicinal chemistry and has been the subject of numerous drug design studies, there is no specific research available that details the use of this compound or its close analogs in virtual screening campaigns or as a basis for ligand-based drug design. nih.govnih.govnih.gov

In Vitro Biological Activity and Mechanistic Studies of N 2 Acetylphenyl Methanesulfonamide

Cellular Biological Responses in In Vitro Assays

Screening for Antimicrobial and Anti-biofilm Activities

The therapeutic landscape for bacterial infections is increasingly challenged by the emergence of multidrug-resistant strains and the complex nature of bacterial biofilms. Biofilms are structured communities of bacteria encased in a self-produced matrix, which offers protection from antibiotics and host immune responses, leading to persistent and chronic infections. mdpi.comnih.govnih.govmdpi.com Sulfonamide derivatives have been a significant area of research for new antimicrobial agents due to their diverse biological activities. mdpi.comontosight.airesearchgate.net

While direct studies on N-(2-acetylphenyl)methanesulfonamide are limited, research on structurally related sulfonamide derivatives provides insights into their potential antimicrobial and anti-biofilm capabilities. For instance, a study on N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide derivatives demonstrated significant activity against various Gram-positive bacteria, including Staphylococcus and Enterococcus species, with Minimum Inhibitory Concentrations (MIC) as low as 1–4 µg/mL. mdpi.comnih.gov Certain derivatives were also effective against clinical strains of methicillin-resistant S. aureus (MRSA) and methicillin-resistant coagulase-negative Staphylococcus (MRCNS). mdpi.comnih.gov

Furthermore, these related compounds have shown efficacy in inhibiting the formation of biofilms and acting on pre-formed, mature biofilms. mdpi.comnih.gov The ability to disrupt biofilms is a critical attribute for new antimicrobial agents, as biofilm-embedded bacteria can be up to 1000 times more resistant to conventional antibiotics. nih.govresearchgate.net The mechanism of anti-biofilm activity can involve the reduction of essential matrix components like exopolysaccharides and extracellular DNA (eDNA), which are crucial for biofilm integrity and virulence. mdpi.comnih.govmdpi.com For example, the phytochemical phytol (B49457) has been shown to significantly inhibit the production of exopolysaccharide in Serratia marcescens and Klebsiella pneumoniae. mdpi.com The data from related sulfonamides suggest that this compound warrants investigation for similar properties.

Structure-Activity Relationship (SAR) Elucidation for this compound Derivatives

The biological activity of sulfonamide derivatives is highly dependent on their chemical structure. Structure-Activity Relationship (SAR) studies are crucial for optimizing lead compounds to enhance their potency and selectivity. These studies involve systematically modifying the chemical structure and observing the resulting changes in biological activity.

Impact of Substituent Position and Electronic Effects on Biological Activity

The position and electronic nature (electron-donating or electron-withdrawing) of substituents on the aromatic rings of sulfonamide derivatives can profoundly influence their biological activity. mdpi.com Research on N-phenyl-2-phthalimidoethanesulfonamide derivatives revealed that altering the substituent and its position on the phenyl ring led to different intra- and intermolecular hydrogen-bonding interactions, resulting in different crystal structures, which can, in turn, affect biological properties. nih.gov

In a series of N-phenylthieno[2,3-b]pyridine-2-carboxamide derivatives designed as FOXM1 inhibitors, the electronic effect of substituents on the phenyl ring was critical. The study showed that the combined electronic effect of a cyano (-CN) group and a halogen was favorable for inhibitory activity. mdpi.com Similarly, for N-(2-acetyl-4-(styryl)phenyl)-4-benzenesulfonamide derivatives, the introduction of a sulfonamide moiety improved activity against acetylcholinesterase (AChE) but reduced its effect against butyrylcholinesterase (BChE) and decreased free radical scavenging activity compared to the parent amine. mdpi.com This highlights that the electronic modifications can tune the selectivity of a compound for different biological targets. The ortho-acetyl group in this compound is positioned to form an intramolecular hydrogen bond with the sulfonamide NH, which can restrict the molecule's conformation, potentially increasing its lipophilicity, membrane permeability, and pharmacological activity. mdpi.com

Systematic Exploration of Different Moieties on Bioactivity Profiles

Systematic modification of the core structure of this compound by introducing different chemical moieties can lead to derivatives with improved or novel biological activities. This exploration helps in identifying key pharmacophoric features.

For example, synthesizing a series of sulfonamide derivatives linked through an imine to various heterocyclic rings (like pyrazole (B372694) or isoxazole) has been a strategy to enhance biological activities. researchgate.net Pyrazole-containing sulfonamides, for instance, have shown promise as antidiabetic agents by inhibiting α-glucosidase and α-amylase. researchgate.netresearchgate.net The addition of a 5-styryl group to a 2-acetyl-4-(methylbenzene)sulfonamide scaffold resulted in significant anticholinesterase activity. mdpi.com

The nature of the group attached to the sulfonamide nitrogen is also critical. Studies on melatonin (B1676174) derivatives showed that N-substitution with lipophilic aromatic groups enhanced peroxyl radical scavenging activity. mdpi.com In another study, ibuprofen (B1674241) conjugated with sulfathiazole (B1682510) showed potent urease inhibition, demonstrating that combining a known drug moiety with a sulfonamide can create hybrid molecules with enhanced effects. semanticscholar.org These examples underscore the principle that by systematically varying different parts of the this compound scaffold, it is possible to modulate its bioactivity profile for different therapeutic targets.

Molecular Mechanisms of Action at the Cellular Level

Understanding how a compound interacts with its biological target at a molecular level is fundamental for rational drug design. Computational techniques like molecular docking are invaluable tools for predicting and analyzing these interactions.

Molecular Docking Investigations with Predicted Biological Targets

Molecular docking is a computational method that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. nih.gov It is widely used to understand the interaction between a ligand and its target protein's active site. For sulfonamide derivatives, docking studies have been employed to investigate their binding modes with various enzymes, including kinases, cholinesterases, and carbonic anhydrases. mdpi.comcu.edu.egmdpi.com

In a study of sulfonamide-based indolinone derivatives, molecular docking was used to explore the interaction of the most potent compound with the ATP binding pocket of target kinases like PDGFRα and Aurora A. cu.edu.eg Similarly, for N-(2-acetyl-4-(styryl)phenyl)sulfonamide derivatives showing anticholinesterase activity, docking studies were performed to determine plausible interactions at a molecular level. mdpi.com Docking of novel quinolin-2-one based benzenesulfonamides into the murine 11β-hydroxysteroid dehydrogenase domain showed that most derivatives had a higher affinity for the target's active site than the standard drug, Glibenclamide. niscair.res.in

These studies typically reveal that the sulfonamide moiety often plays a crucial role in anchoring the ligand to the active site, frequently through interactions with key amino acid residues or metal ions. mdpi.com For this compound, docking studies could predict potential biological targets and elucidate the structural basis of its activity, guiding further derivatization to improve binding affinity. nih.govnih.gov

Characterization of Hydrogen Bonding and Hydrophobic Interaction Networks

The stability of a ligand-receptor complex is governed by a network of non-covalent interactions, primarily hydrogen bonds and hydrophobic interactions. nih.gov Characterizing these networks provides a detailed understanding of the binding mechanism.

Hydrogen Bonding: The sulfonamide group (-SO₂NH-) is an excellent hydrogen bond donor (from the N-H) and acceptor (from the oxygens). The acetyl group (C=O) in this compound also acts as a hydrogen bond acceptor. The crystal structure of the related N-(2-Acetylphenyl)benzenesulfonamide shows that the molecular structure is stabilized by an intramolecular N—H⋯O hydrogen bond between the sulfonamide hydrogen and the acetyl oxygen, forming a stable six-membered ring. nih.gov This intramolecular bond can pre-organize the molecule into a specific conformation for binding to a target. mdpi.com Docking studies of other sulfonamides consistently show crucial hydrogen bonds between the ligand and amino acid residues like serine, asparagine, and arginine in the target's active site. nih.govnih.gov

No Information Available on the

Following a comprehensive search of available scientific literature, no specific data or research findings were identified regarding the in vitro biological activity or the proposed modulation of cellular pathways for the chemical compound This compound .

The investigation did not yield any studies detailing its mechanistic actions, such as enzyme inhibition, receptor binding, or its effects on specific cellular signaling pathways. Consequently, data tables and detailed research findings as requested for the section "5.4.3. Proposed Modulation of Cellular Pathways" could not be generated.

The scientific community has not published research on this particular compound within the scope of the requested article. Therefore, a detailed analysis of its biological effects and its influence on cellular mechanisms cannot be provided at this time.

Advanced Applications in Chemical and Pharmaceutical Sciences for N 2 Acetylphenyl Methanesulfonamide

Role as a Strategic Intermediate in Complex Organic Synthesis and Pharmaceutical Development

The bifunctional nature of N-(2-acetylphenyl)methanesulfonamide, characterized by the presence of a reactive acetyl group and a sulfonamide linkage, positions it as a key strategic intermediate in the synthesis of more complex organic molecules and active pharmaceutical ingredients (APIs). The acetyl group, in particular, serves as a versatile handle for a variety of chemical transformations.

Research has demonstrated that the acetyl moiety in structurally related compounds can act as a scaffold for creating more elaborate molecular architectures. For instance, derivatives like (E)-N-(2-acetyl-4-(4-styryl)phenyl)benzenesulfonamide have been identified as platforms for producing stilbene-appended chalcone (B49325) benzenesulfonamide (B165840) hybrids. This highlights the potential of the acetyl group in this compound to participate in condensation reactions, such as the Claisen-Schmidt condensation, to form chalcones and other complex systems. These transformations are crucial in building molecular complexity and accessing novel chemical spaces.

The strategic importance of this intermediate is further underscored by its potential to serve as a precursor for the synthesis of various heterocyclic compounds. The acetyl and sulfonamide groups can be manipulated through cyclization and other multi-component reactions to construct diverse heterocyclic rings, which are prevalent in many biologically active molecules.

Table 1: Potential Synthetic Transformations Utilizing this compound

| Reaction Type | Reactive Site | Potential Products |

| Claisen-Schmidt Condensation | Acetyl group (C=O) | Chalcone derivatives |

| Fischer Indole Synthesis | Acetyl group (C=O) | Indole derivatives |

| Gewald Reaction | Acetyl group (α-carbon) | Substituted thiophenes |

| Hantzsch Pyrrole Synthesis | Acetyl group (α-carbon) | Pyrrole derivatives |

Development as a Scaffold for Novel Chemical Probes and Biological Tools

A scaffold in medicinal chemistry refers to the core structure of a molecule to which various functional groups can be attached to create a library of related compounds. The this compound framework is an attractive scaffold for the development of novel chemical probes and biological tools. The sulfonamide moiety is a well-established pharmacophore found in a multitude of clinically used drugs and is known to interact with a wide range of biological targets.

Sulfonamide-based compounds have been extensively investigated as enzyme inhibitors. This class of compounds is known to target enzymes such as carbonic anhydrases, proteases, and kinases, which are implicated in numerous disease pathologies. By modifying the substituents on the phenyl ring and the sulfonamide nitrogen of the this compound scaffold, researchers can systematically explore the structure-activity relationship (SAR) to develop potent and selective inhibitors for specific enzymes. These inhibitors can then be functionalized with reporter tags (e.g., fluorescent dyes or biotin) to serve as chemical probes for studying enzyme function and localization in biological systems.

Contribution to Medicinal Chemistry Compound Libraries and Drug Discovery Programs

The generation of large and diverse compound libraries is a cornerstone of modern drug discovery, enabling high-throughput screening (HTS) campaigns to identify novel hit compounds. This compound and its derivatives are valuable additions to such libraries due to their favorable chemical properties and synthetic tractability.

The sulfonamide group is a privileged structure in medicinal chemistry, known for its ability to participate in hydrogen bonding and other key molecular interactions with biological targets. The incorporation of the this compound scaffold into compound libraries provides access to a unique chemical space with the potential for a wide range of biological activities.

High-throughput screening has become an indispensable tool in identifying new drug leads. researchgate.net The inclusion of sulfonamide-containing compounds in these screening decks increases the probability of discovering molecules that modulate the activity of therapeutically relevant proteins. The amenability of the this compound core to parallel synthesis techniques allows for the rapid generation of a large number of analogs, which is essential for populating compound libraries for HTS.

Academic Review of Patent Literature Related to this compound and its Analogs

A review of the patent literature reveals the significant interest in N-substituted sulfonamide derivatives for various therapeutic applications. Although patents may not always explicitly name this compound, the claims often cover a broad genus of related structures, indicating its potential utility.

Several patents protect N-substituted sulfonamide derivatives for the treatment of psychiatric and neurological disorders by potentiating glutamate (B1630785) receptor function. google.com For example, patent US6525099B1 describes a series of N-substituted sulfonamides for such applications. google.com The synthetic schemes disclosed in these patents often involve the reaction of an amine with a sulfonyl chloride, a general method that could be applied to precursors of this compound.

In the field of oncology, sulfonamides have been extensively patented as enzyme inhibitors. nih.gov Patents describe sulfonamide derivatives as inhibitors of carbonic anhydrases, which are involved in tumor progression, and as inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a key player in angiogenesis. mdpi.commdpi.com For instance, patent WO1993005014A1 discloses aromatic sulfonamide derivatives for use as enzyme inhibitors. google.com The structural motifs present in these patented compounds often share similarities with this compound, suggesting that its analogs could also exhibit anticancer properties.

Furthermore, patents have been filed for sulfonamide derivatives as Nav1.7 inhibitors for the treatment of pain, highlighting another potential therapeutic area for this class of compounds. nih.gov

Table 2: Selected Patents Related to N-Substituted Sulfonamide Derivatives

| Patent Number | Title | Therapeutic Area |

| US6525099B1 | N-substituted sulfonamide derivatives | Neurological Disorders google.com |

| WO1993005014A1 | Aromatic sulfonamide derivatives, their use as enzyme inhibitors and pharmaceutical compositions containing them | Enzyme Inhibition google.com |

| WO-2012007883-A1 | Sulfonamide derivatives as nav1.7 inhibitors for the treatment of pain | Pain Management nih.gov |

| US6803484B2 | Sulfonamide derivatives | Neurological Disorders google.com |

This review of the patent landscape underscores the perceived value and broad therapeutic potential of the N-substituted sulfonamide scaffold, a class to which this compound belongs.

Future Research Directions and Emerging Opportunities for N 2 Acetylphenyl Methanesulfonamide

Identification and Addressing of Current Research Gaps and Unexplored Bioactivities

The primary research gap for N-(2-acetylphenyl)methanesulfonamide is the comprehensive evaluation of its biological activity. The sulfonamide moiety is known to confer a wide range of pharmacological effects, including antibacterial, anticancer, and anti-inflammatory properties. However, the specific biological profile of this particular isomer remains poorly characterized.

Future research should focus on systematic screening to uncover novel bioactivities. The presence of both a sulfonamide group and an acetylphenyl ring suggests several potential therapeutic areas for exploration. For instance, many sulfonamide derivatives are known to exhibit anticancer activity through mechanisms like carbonic anhydrase inhibition or cell cycle disruption. A review of recent literature highlights that novel sulfonamide derivatives continue to be explored as potential inhibitors of targets like VEGFR-2 for cancer therapy. It is therefore a significant research gap that this compound has not been extensively screened for such activities.

Furthermore, the structural motifs within the molecule suggest potential for activity against enzymes such as kinases or proteases, which are crucial targets in many diseases. High-throughput screening against diverse biological targets is a critical first step to identify promising therapeutic applications.

Table 1: Potential Unexplored Bioactivities for this compound

| Potential Bioactivity | Rationale Based on Structural Features | Proposed Screening Approach |

|---|---|---|

| Anticancer | The sulfonamide scaffold is present in many anticancer drugs and is known to inhibit targets like carbonic anhydrase and protein kinases. mdpi.com | Cell-based assays against a panel of human cancer cell lines (e.g., HCT-116 colon cancer). mdpi.com Enzyme inhibition assays. |

| Anti-inflammatory | Certain sulfonamides act as inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in inflammation. | In vitro COX-1/COX-2 inhibition assays. Cellular assays to measure inflammatory cytokine production. |

| Antiviral | The sulfonamide group is a component of several protease inhibitors used in antiviral therapies. nih.gov | Enzyme inhibition assays against viral proteases (e.g., HIV protease, HCV protease). nih.gov |

| Antibacterial | The foundational activity of sulfonamides is the inhibition of dihydropteroate synthase in bacteria. tandfonline.com | Minimum Inhibitory Concentration (MIC) assays against a panel of Gram-positive and Gram-negative bacteria. nih.gov |

| Kinase Inhibition | The acetylphenyl group can potentially interact with the ATP-binding site of protein kinases, which are key targets in oncology. nih.govrsc.org | In vitro kinase panel screening to identify potential kinase targets. |

Integration with Artificial Intelligence and Machine Learning for Rational Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design and optimization of novel therapeutic agents. umk.plisomorphiclabs.com These computational tools can be powerfully applied to the this compound scaffold to explore its chemical space and predict the bioactivity of its derivatives. mdpi.comnih.govresearchgate.net

One of the primary applications would be the development of Quantitative Structure-Activity Relationship (QSAR) models. By synthesizing a small, diverse library of this compound analogs and screening them for a specific biological activity, ML algorithms can build predictive models. umk.pl These models can then be used to virtually screen thousands of potential derivatives, prioritizing the most promising candidates for synthesis and testing, thereby saving significant time and resources. benthamdirect.com

Table 2: Application of AI/ML in the Development of this compound Derivatives

| AI/ML Technique | Specific Application | Expected Outcome |

|---|---|---|

| Quantitative Structure-Activity Relationship (QSAR) | Predict the biological activity of virtual derivatives based on their chemical structure. | Prioritization of compounds for synthesis, reducing the number of molecules that need to be physically created and tested. |

| Deep Learning & Generative Models | Design novel molecules with desired properties (e.g., high potency, multi-target activity) based on the core scaffold. benthamdirect.comdevdiscourse.com | Identification of novel, patentable chemical matter with potentially superior therapeutic profiles. |

| Proteochemometrics | Predict interactions across a wide range of protein targets to identify potential on-target and off-target effects. devdiscourse.com | Early identification of potential selectivity issues or opportunities for drug repurposing. |

| ADME/Tox Prediction | In silico prediction of pharmacokinetic and toxicity profiles of designed analogs. | Design of compounds with improved drug-like properties, increasing the probability of success in later-stage development. |

Exploration of Novel Synthetic Methodologies for Enhanced Structural Diversification

To fully explore the therapeutic potential of this compound, the development of efficient and versatile synthetic routes is essential. While traditional methods for sulfonamide synthesis are well-established, modern synthetic chemistry offers new strategies for creating diverse libraries of compounds. frontiersrj.com

Future work should focus on developing modular synthetic pathways that allow for easy modification at multiple points on the molecule. For instance, techniques like transition metal-catalyzed cross-coupling could be used to modify the phenyl ring, introducing a wide range of substituents to probe structure-activity relationships. thieme-connect.com Similarly, the acetyl group can serve as a chemical handle for further elaboration, such as conversion to other functional groups or the attachment of different heterocyclic systems.

The adoption of flow chemistry for the synthesis of a sulfonamide library could offer benefits such as improved safety, scalability, and reaction efficiency. acs.orgresearchgate.net Combinatorial chemistry approaches, where different building blocks are systematically combined, would enable the rapid generation of a large library of analogs for high-throughput screening. nih.govcore.ac.uk

Table 3: Proposed Synthetic Strategies for Structural Diversification

| Modification Site | Synthetic Methodology | Potential for Diversification |

|---|---|---|

| Aromatic Ring | Palladium- or Copper-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). | Introduction of various alkyl, aryl, and heteroaryl groups to explore steric and electronic effects. |

| Acetyl Group | Aldol condensation, Wittig reaction, or conversion to other functional groups (e.g., oximes, hydrazones). | Creation of derivatives with altered polarity, hydrogen bonding capacity, and shape. |

| Sulfonamide Nitrogen | N-alkylation or N-arylation reactions. | Modification of the sulfonamide pKa and lipophilicity, which can impact cell permeability and target binding. |

| Methane Group | Use of substituted sulfonyl chlorides in the initial synthesis. | Introduction of larger or functionalized alkyl groups to probe interactions with the target protein. |

Promotion of Interdisciplinary Collaborations for Translational Research Efforts

Translating a promising chemical compound from the laboratory to a clinical candidate is a complex, multidisciplinary endeavor. pharmacy180.com The future development of this compound and its derivatives will depend heavily on fostering strong collaborations between experts in various fields. azolifesciences.com

Medicinal chemists are needed to design and synthesize novel analogs, while computational chemists can use AI and molecular modeling to guide the design process. cnrs.fr Biologists and pharmacologists are essential for performing the biological assays to determine potency, selectivity, and mechanism of action. Further down the pipeline, experts in pharmacokinetics, toxicology, and clinical development are required to advance the most promising compounds. nih.gov

Establishing these interdisciplinary teams early in the research process is crucial for success. aom.org Academic-industrial partnerships can also play a vital role by providing access to specialized expertise, resources, and infrastructure that may not be available in a single institution. jhu.eduliverpool.ac.uk Such collaborations accelerate the translation of basic scientific discoveries into tangible therapeutic innovations. nih.gov

Table 4: Roles of Interdisciplinary Teams in Translational Research

| Discipline | Key Responsibilities | Contribution to Project |

|---|---|---|

| Medicinal Chemistry | Design and synthesize novel analogs; optimize lead compounds. | Provides the physical molecules for testing and refines structures to improve properties. |

| Computational Chemistry / AI | Perform virtual screening, build predictive models, and guide rational drug design. | Accelerates the design-make-test cycle and prioritizes synthetic efforts. nih.gov |

| Molecular & Cell Biology | Develop and run biological assays; identify molecular targets and pathways. | Determines the biological activity and mechanism of action of the compounds. |

| Pharmacology | Evaluate compound efficacy and pharmacokinetics in preclinical models. | Assesses how the compound behaves in a biological system and its potential for therapeutic effect. |

| Toxicology | Assess the safety profile of lead candidates. | Ensures that promising compounds have an acceptable safety margin for further development. |

| Clinical Medicine | Provide disease expertise and facilitate access to patient samples for biomarker studies. nih.gov | Ensures that the research is clinically relevant and addresses an unmet medical need. |

Q & A

Q. What are the established synthetic routes for N-(2-acetylphenyl)methanesulfonamide, and how can purity be optimized?

this compound can be synthesized via sulfonylation of 1-(2-aminophenyl)ethanone using methanesulfonyl chloride in the presence of a base like pyridine. The reaction is typically conducted at room temperature for 15–20 hours, followed by acid quenching and recrystallization (e.g., using CDCl₃) to isolate the product . Purity optimization involves monitoring reaction progress via TLC, rigorous washing to remove unreacted reagents, and spectroscopic validation (¹H/¹³C NMR, IR) to confirm the absence of by-products like N-arylated impurities .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

- Spectroscopy : ¹H NMR (to confirm acetyl and sulfonamide proton environments), ¹³C NMR (to verify carbonyl and sulfonyl carbons), and IR (to identify S=O stretches at ~1150–1350 cm⁻¹ and C=O at ~1680 cm⁻¹) .

- Crystallography : X-ray diffraction reveals dihedral angles between aromatic rings (e.g., 81.5° in analogous sulfonamides) and intermolecular interactions (e.g., C–H⋯O hydrogen bonds) that stabilize the crystal lattice .

Q. How do intermolecular interactions influence the solid-state properties of this compound?

Weak interactions like C–H⋯O and N–H⋯O hydrogen bonds govern supramolecular assembly. For example, N–H⋯O interactions form six-membered rings (S(6) motif), while C–H⋯π interactions contribute to layered packing, affecting solubility and melting behavior .

Advanced Research Questions

Q. What computational strategies predict the electronic properties and reactivity of this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) optimize molecular geometry and predict frontier molecular orbitals (HOMO-LUMO gaps), which correlate with UV/Vis absorption spectra. Solvent effects (e.g., water) can be modeled using the Polarizable Continuum Model (PCM) . For example, PM6 methods predict bond lengths within 1.5% of experimental X-ray data in related sulfonamides .

Q. How can regioselective functionalization of this compound be achieved?

Regioselective alkylation or arylation can be guided by steric/electronic factors. For instance, copper-catalyzed N-arylation under ligand-free conditions (using aryl bromides) selectively targets the sulfonamide nitrogen, avoiding acetyl group interference. Reaction optimization includes temperature control (80–100°C) and solvent selection (DMSO or DMF) .

Q. What in vitro assays are suitable for probing its biological activity (e.g., antitumor potential)?

- Antibacterial : Minimum Inhibitory Concentration (MIC) assays against Gram-positive/negative strains.

- Anticancer : MTT assays to assess cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7).

- Mechanistic studies : Docking simulations to evaluate binding to targets like dihydropteroate synthase, leveraging structural similarities to active benzenesulfonamides .

Q. How can retrosynthetic analysis streamline the design of novel derivatives?

AI-driven tools (e.g., Template_relevance models) propose synthetic pathways by prioritizing high-yield reactions from databases like Reaxys. For example, substituting methanesulfonyl chloride with bulkier sulfonyl halides could generate analogs with enhanced steric effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.